1-Benzoyl-3-(2,5-difluorophenyl)thiourea
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Overview
Description
1-Benzoyl-3-(2,5-difluorophenyl)thiourea is an organosulfur compound with the molecular formula C14H10F2N2OS and a molecular weight of 292.30 g/mol . This compound is a derivative of thiourea, characterized by the presence of a benzoyl group and two fluorine atoms on the phenyl ring. It is primarily used in research settings, particularly in the field of proteomics .
Scientific Research Applications
1-Benzoyl-3-(2,5-difluorophenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Safety and Hazards
Preparation Methods
The synthesis of 1-Benzoyl-3-(2,5-difluorophenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2,5-difluoroaniline. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent
Chemical Reactions Analysis
1-Benzoyl-3-(2,5-difluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(2,5-difluorophenyl)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the fluorine atoms can enhance the compound’s binding affinity to specific targets, increasing its biological activity .
Comparison with Similar Compounds
1-Benzoyl-3-(2,5-difluorophenyl)thiourea can be compared with other thiourea derivatives such as:
- 1-Benzoyl-3-(2,4-difluorophenyl)thiourea
- 1-Benzoyl-3-(2,5-dibromo-phenyl)thiourea
- N-[2,5-diphenylpyrazol-3-yl)carbamothioyl]benzamide
- N-Benzoyl-N-(2,5-dichlorophenyl)thiourea
- 2,5-difluorophenylthiourea
- 1-Benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea
- 1-Benzoyl-3-(2-chloro-5-nitrophenyl)thiourea
- 1-Benzoyl-3-(2,3-dimethylphenyl)thiourea
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of different halogens or other functional groups can alter their reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c15-10-6-7-11(16)12(8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPQMPVYIWBOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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